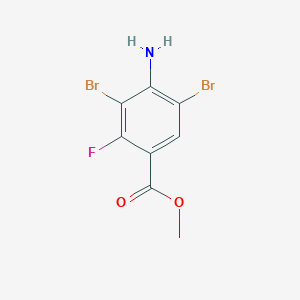![molecular formula C22H29ClN6O2 B2573823 8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 578744-31-7](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of nonselective adenosine receptor antagonists. It is commonly referred to as PSB-36 and has been widely studied for its potential use in the treatment of various diseases.
Wirkmechanismus
PSB-36 acts as a non-selective antagonist of adenosine receptors, which are involved in regulating various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine receptors, PSB-36 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSB-36 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
PSB-36 is a useful tool for studying the role of adenosine receptors in various physiological processes. However, it has some limitations, including its non-selectivity for adenosine receptors and potential off-target effects. Researchers should carefully consider these limitations when designing experiments using PSB-36.
Zukünftige Richtungen
There are several potential future directions for research on PSB-36. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-proliferative effects in cancer cells. Another area of interest is its potential use in the treatment of asthma, as it has been shown to have anti-inflammatory and anti-asthmatic effects in animal models. Additionally, further studies are needed to better understand the mechanism of action of PSB-36 and its potential off-target effects.
Synthesemethoden
The synthesis of PSB-36 involves several steps, starting from the reaction of 3-chlorophenylpiperazine with 3-methylxanthine to form 8-(3-chlorophenyl)piperazin-1-yl)-3-methylxanthine. This intermediate is then reacted with hexyl isocyanate to form 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylxanthine. Finally, the compound is cyclized using a mixture of acetic anhydride and acetic acid to obtain the desired product, PSB-36.
Wissenschaftliche Forschungsanwendungen
PSB-36 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-proliferative effects in vitro and in vivo.
Eigenschaften
CAS-Nummer |
578744-31-7 |
|---|---|
Produktname |
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Molekularformel |
C22H29ClN6O2 |
Molekulargewicht |
444.96 |
IUPAC-Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-5-6-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)17-9-7-8-16(23)15-17/h7-9,15H,3-6,10-14H2,1-2H3,(H,25,30,31) |
InChI-Schlüssel |
HJMLXIPJQNYLGM-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



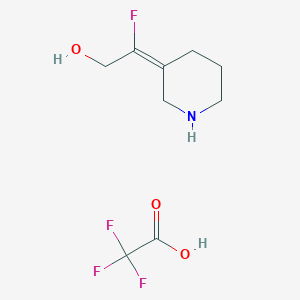
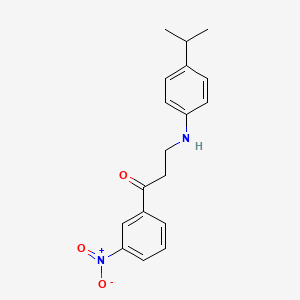

![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
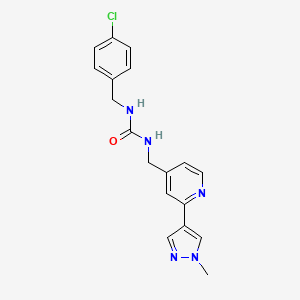
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

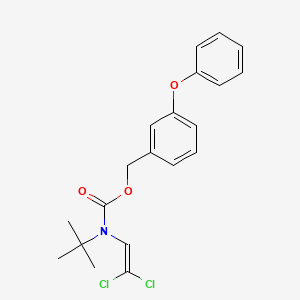

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

